molecular formula C10H11B B1329724 5-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 6134-55-0

5-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1329724
CAS No.: 6134-55-0
M. Wt: 211.1 g/mol
InChI Key: WDNLCUAIHSXPBR-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C10H11Br It is a brominated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Bromine (Br2): for bromination.

    Potassium permanganate (KMnO4): or for oxidation.

    Lithium aluminum hydride (LiAlH4): or for reduction.

Major Products Formed:

    Substitution: Various substituted tetrahydronaphthalenes.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

Scientific Research Applications

Chemistry: 5-Bromo-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities that are of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It may also find applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine substitution.

    1-Bromo-2,3,4,5-tetrahydronaphthalene: A brominated derivative with the bromine atom in a different position.

    2-Bromo-1,2,3,4-tetrahydronaphthalene: Another positional isomer of the brominated tetrahydronaphthalene.

Uniqueness: 5-Bromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNLCUAIHSXPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210247
Record name Naphthalene, 5-bromo-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-55-0
Record name 5-Bromo-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6134-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 5-bromo-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SPU3D3DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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